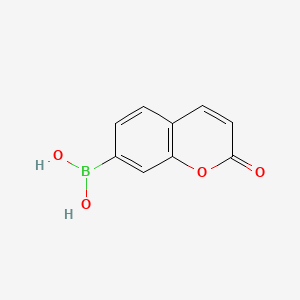

(2-Oxochromen-7-YL)boronic acid

概要

説明

クマリンボロン酸は、クマリンとボロン酸の構造的特徴を組み合わせた化合物です。クマリンは、その芳香族特性で知られる天然有機化合物であり、香水や香料に広く使用されています。一方、ボロン酸は、ジオールとの可逆的な共有結合を形成する能力で知られており、さまざまな化学的用途で役立ちます。 クマリンボロン酸は特に蛍光特性で注目されており、生化学および分析アプリケーションにおいて貴重なツールとなっています .

準備方法

合成経路と反応条件: クマリンボロン酸の合成は通常、クマリン誘導体とボロン酸またはボロネートエステルの反応によって行われます。 一般的な方法の1つは、室温でトリフルオロ酢酸とジクロロメタンの存在下、4-メチルクマリンとボロン酸を反応させる方法です . この反応は効率的に進行し、目的のクマリンボロン酸を生成します。

工業生産方法: クマリンボロン酸の特定の工業生産方法は、広く文書化されていませんが、有機合成とスケールアップの一般的な原則を適用できます。工業生産では、より高い収率と純度を実現するための反応条件の最適化、連続フロー反応器の使用、結晶化やクロマトグラフィーなどの精製技術が採用される可能性があります。

化学反応の分析

反応の種類: クマリンボロン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ペルオキシナイトライト、次亜塩素酸、過酸化水素などの酸化剤と反応します。

置換: クマリンボロン酸は、適切な条件下でボロン酸基を他の官能基に置き換えることができる置換反応に参加することができます。

一般的な試薬と条件:

酸化剤: ペルオキシナイトライト、次亜塩素酸、過酸化水素。

触媒: パラジウム触媒は、ボロン酸を含むカップリング反応で頻繁に使用されます。

主要な生成物:

7-ヒドロキシクマリン: ペルオキシナイトライトによるクマリンボロン酸の酸化から生成されます.

4. 科学研究における用途

クマリンボロン酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

Chemical Properties and Structure

(2-Oxochromen-7-YL)boronic acid has the molecular formula and a molecular weight of approximately 189.96 g/mol. Its structure includes a carbonyl group at the second position of the chroman ring, which enhances its reactivity and interaction with biological molecules. The compound is known for forming reversible covalent bonds with diols and other nucleophiles, making it valuable in various applications.

Organic Synthesis

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is essential for synthesizing complex organic molecules. This reaction facilitates the formation of carbon-carbon bonds, making it a pivotal method in pharmaceutical development and materials science.

Fluorescent Probes

Due to its ability to react with reactive oxygen species (ROS), this compound is utilized as a fluorescent probe. It can detect ROS such as peroxynitrite and hypochlorous acid, allowing researchers to monitor oxidative stress in biological systems in real-time.

Biological Studies

The compound's fluorescent properties enable its use in studying protein modifications and cellular processes related to oxidative stress. This application is particularly relevant in understanding diseases where oxidative damage plays a critical role.

Analytical Chemistry

In analytical applications, this compound serves as a sensor for detecting various analytes, including sugars and other diols, due to its capacity to form reversible covalent bonds with these molecules.

This compound exhibits notable biological activities that have implications for medicinal chemistry:

- Anticancer Activity : Research indicates that boronic acids can inhibit specific enzymes involved in cancer progression. Studies have shown that modifications to boronic acid structures can enhance selectivity against cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit β-lactamases, enzymes associated with antibiotic resistance, positioning it as a candidate for developing new antibacterial therapies.

Case Studies

Recent case studies have demonstrated the efficacy of this compound in various therapeutic contexts:

| Study | Focus | Findings |

|---|---|---|

| Breast Cancer Study | Investigated the compound's effects on tumor growth | Significant reduction in tumor volume observed in xenograft models |

| Inflammation Model | Assessed anti-inflammatory properties | Reduced joint swelling and inflammatory markers in animal models |

These studies highlight the potential of this compound as a therapeutic agent in oncology and inflammation-related conditions.

作用機序

クマリンボロン酸がその効果を発揮する機序は、主に標的分子との特定の化学反応を起こす能力に基づいています。たとえば、ペルオキシナイトライトとの反応により、蛍光生成物である7-ヒドロキシクマリンが生成され、これは検出および定量できます。 この反応機序には、ボロン酸基の酸化が含まれ、その結果、蛍光性クマリン誘導体が放出されます .

類似の化合物:

カルボラン含有クマリン: これらの化合物はホウ素クラスターを含んでおり、がんに対するホウ素中性子捕捉療法で使用されます.

ジヒドロキシボリル基を有するクマリン誘導体: これらの誘導体は、ジオールとの可逆的な共有結合を形成する能力により、さまざまな化学および生物学的用途で使用されます.

クマリンボロン酸の独自性: クマリンボロン酸は、蛍光特性と活性酸素種との反応性を組み合わせているため、ユニークです。これは、酸化ストレスおよび関連する生物学的プロセスを研究するためのプローブとして特に価値があります。 ジオールと可逆的な共有結合を形成する能力も、分析アプリケーションにおける汎用性を高めています .

類似化合物との比較

Carborane-containing Coumarins: These compounds contain boron clusters and are used in boron neutron capture therapy for cancer.

Coumarin Derivatives with Dihydroxyboryl Groups: These derivatives are used in various chemical and biological applications due to their ability to form reversible covalent bonds with diols.

Uniqueness of Coumarin Boronic Acid: Coumarin boronic acid is unique due to its combination of fluorescent properties and reactivity with reactive oxygen species. This makes it particularly valuable as a probe for studying oxidative stress and related biological processes. Its ability to form reversible covalent bonds with diols also adds to its versatility in analytical applications .

生物活性

(2-Oxochromen-7-YL)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in drug development and biochemical research.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction , a pivotal reaction in organic synthesis that facilitates the formation of carbon-carbon bonds. This compound interacts with reactive oxygen species (ROS), which are critical in various cellular signaling pathways and metabolic processes.

Target of Action

- Suzuki–Miyaura Cross-Coupling Reaction : This reaction is essential for synthesizing complex organic molecules and is utilized extensively in pharmaceutical development.

Mode of Action

- Transmetalation : The compound engages in transmetalation, a process crucial for the formation of new bonds in organic synthesis.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Reactive Oxygen Species Interaction : It reacts rapidly with peroxynitrite, producing a fluorescent product that can be detected through specific excitation and emission wavelengths. This property allows it to serve as a tool for quantifying ROS in biological systems .

- Stability and Transport : The compound is relatively stable under low-temperature storage conditions, which is advantageous for maintaining its activity during experiments. It is transported within cells via specific transporters, influencing its distribution and localization in subcellular compartments.

Cellular Effects

The effects of this compound on cellular processes include:

- Detection of Reactive Oxygen Species : It plays a role in detecting ROS, which are involved in cell signaling and gene expression.

- Dosage Effects : In animal models, varying dosages have shown that low concentrations can effectively detect ROS without significant toxicity, indicating a potential therapeutic window for its application.

Pharmacokinetics

Boronic acids generally exhibit favorable pharmacokinetic profiles:

- Stability : They are stable and can be synthesized easily. Their environmental benignity makes them suitable for various applications in chemical biology and medicinal chemistry .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Anticancer Activity : Research indicates that boronic acids can act as enzyme inhibitors and have shown promise as anticancer agents. For instance, modifications to boronic acid structures have been linked to improved selectivity and potency against cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance. This positions it as a candidate for developing new antibacterial therapies .

- Fluorescent Probes : Its ability to form fluorescent products upon reaction with ROS makes it valuable as a probe in biological studies aimed at understanding oxidative stress-related diseases .

Summary Table of Biological Activities

特性

IUPAC Name |

(2-oxochromen-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZVCJQIBNTECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。